molecular formula C7H14ClN B6608781 3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride CAS No. 2866322-96-3

3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride

Cat. No.: B6608781
CAS No.: 2866322-96-3
M. Wt: 147.64 g/mol
InChI Key: YNBURYJSPDDYJJ-UHFFFAOYSA-N
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Description

Significance of Rigid Bicyclic Systems in Organic Chemistry and Drug Discovery

Rigid bicyclic systems, such as bicyclo[3.1.0]hexane, offer substantial advantages in drug design and discovery. Their conformational rigidity helps to lock a molecule into a specific, biologically active conformation. This pre-organization can lead to enhanced binding affinity and selectivity for target proteins, as the entropic penalty upon binding is reduced. By constraining the spatial arrangement of functional groups, medicinal chemists can design ligands that fit precisely into the binding sites of receptors and enzymes. This strategy is often employed to improve a compound's pharmacological profile, including potency and metabolic stability, and to reduce off-target effects.

Architectural Features and Intrinsic Strain of Bicyclo[3.1.0]hexanes

The architecture of the bicyclo[3.1.0]hexane system is defined by the fusion of a five-membered ring and a three-membered ring, sharing two bridgehead carbon atoms. This fusion results in a V-shaped or bent structure. A key characteristic of this scaffold is its intrinsic ring strain, which arises primarily from the compressed bond angles of the cyclopropane (B1198618) ring. This high ring strain makes the bicyclo[3.1.0]hexane system not only a unique conformational scaffold but also a valuable synthetic intermediate, as the strain can be strategically released to drive various chemical transformations. uni.lu The development of convergent synthetic methods, such as the (3+2) annulation of cyclopropenes and aminocyclopropanes, has provided efficient access to these valuable bicyclic structures. rsc.org

Positioning of 3-methylbicyclo[3.1.0]hexan-3-amine Hydrochloride within the Bicyclo[3.1.0]hexane Chemical Space

This compound is a specific derivative within the vast chemical space of bicyclo[3.1.0]hexane compounds. It is characterized by the core bicyclic scaffold with two key substituents at the C3 position of the cyclopentane (B165970) ring: a methyl group and an amine group. The presence of these two groups on the same carbon atom creates a tertiary amine precursor with a quaternary carbon center. This compound is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media.

Chemical Properties of Bicyclo[3.1.0]hexane Amines and Related Derivatives
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
Bicyclo[3.1.0]hexan-3-amine hydrochloride89676-80-2C6H12ClN133.62
Methyl({3-methylbicyclo[3.1.0]hexan-3-yl}methyl)amine1506915-69-0C9H17N139.24
N-methylbicyclo[3.1.0]hexan-3-amine1780459-81-5C7H13N111.18

Overview of Key Research Avenues for this compound and its Derivatives

The primary research application for this compound and its derivatives lies in its use as a constrained, three-dimensional building block in medicinal chemistry. The bicyclo[3.1.0]hexane scaffold is a key component in ligands designed for various biological targets, particularly within the central nervous system.

Key research avenues include:

Development of Receptor Ligands: Derivatives of the bicyclo[3.1.0]hexane scaffold have been successfully designed as potent and selective ligands for several G protein-coupled receptors (GPCRs). For instance, (N)-methanocarba nucleosides, which incorporate the bicyclo[3.1.0]hexane system as a ribose replacement, have been developed as highly selective A3 adenosine (B11128) receptor agonists. acs.orgnih.gov Other derivatives have been investigated as neuropeptide Y (NPY) Y1 antagonists and histamine (B1213489) H3 receptor ligands. biosynth.com The rigid scaffold helps to orient pharmacophoric elements in a precise manner to achieve high receptor affinity and selectivity.

Conformationally Restricted Analogues: The scaffold is used to create conformationally restricted analogues of endogenous ligands. For example, 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) was designed as a constrained analogue of glutamate (B1630785) and found to be a potent and selective agonist for group 2 metabotropic glutamate receptors. chemicalbook.com 3-methylbicyclo[3.1.0]hexan-3-amine could serve as a scaffold to design novel constrained analogues of neurotransmitters or other signaling molecules.

Probes for Structure-Activity Relationship (SAR) Studies: The introduction of a methyl group at the C3 position, as in the title compound, provides a tool for probing SAR. By comparing the activity of 3-methyl derivatives with their unsubstituted counterparts, researchers can understand the steric and electronic requirements of a specific biological target. This information is crucial for optimizing lead compounds in drug discovery programs.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbicyclo[3.1.0]hexan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-7(8)3-5-2-6(5)4-7;/h5-6H,2-4,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBURYJSPDDYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC2C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Bicyclo[3.1.0]hexane Core

The bicyclo[3.1.0]hexane scaffold is a prevalent structural motif in numerous biologically active compounds. nih.gov Its synthesis is challenging due to the inherent ring strain of the fused five- and three-membered ring system. nih.gov Various methods have been developed, primarily focusing on the efficient formation of the cyclopropane (B1198618) ring. nih.gov

Cyclization Reactions and Ring Closure Techniques

The construction of the bicyclo[3.1.0]hexane core often relies on intramolecular cyclization reactions. One prominent strategy is intramolecular cyclopropanation, where a suitably functionalized precursor undergoes ring closure to form the characteristic three-membered ring. For instance, transition-metal catalysts, particularly those based on rhodium and copper, are effective in promoting the cyclopropanation of substrates like vinyl carbenoids or diazo compounds. nih.govacs.org Silver(I) catalysts have also been employed in oxidative cyclopropanation of 1,6-enynes, allowing for the formation of multiple chemical bonds in a single, atom-economical step. acs.org

Another powerful approach is the (3+2) annulation of cyclopropenes with aminocyclopropanes, which provides a convergent route to the bicyclo[3.1.0]hexane system, often creating an all-carbon quaternary center. rsc.orgresearchgate.net This method, which can be mediated by photoredox catalysis under mild conditions, is valuable for accessing highly substituted and structurally diverse bicyclic scaffolds. rsc.orgresearchgate.net Additionally, intramolecular radical cyclopropanation of unactivated alkenes with aldehydes has emerged as a method for the single-step construction of the bicyclo[3.1.0]hexane skeleton. d-nb.info Base-promoted intramolecular alkylation is another viable ring-closing strategy, as demonstrated in the isomerization of epoxy ketols to form bicyclo[3.1.0]hexanone derivatives. rsc.org

Table 1: Key Cyclization Strategies for Bicyclo[3.1.0]hexane Core Synthesis
Reaction TypeKey FeaturesCatalyst/Reagent ExamplesReference
Intramolecular CyclopropanationFormation of the 3-membered ring from a single chain precursor.Dirhodium(II) catalysts, Copper(I)/secondary amine, Silver(I) nih.govacs.orgd-nb.info
(3+2) AnnulationConvergent synthesis building the 5-membered ring.Organic or Iridium photoredox catalysts rsc.orgresearchgate.net
Base-Promoted Intramolecular AlkylationRing closure via isomerization of functionalized precursors.Potassium tert-butoxide (t-BuOK) rsc.org

Stereoselective Approaches in Scaffold Assembly

The control of stereochemistry is crucial in the synthesis of complex molecules like 3-methylbicyclo[3.1.0]hexan-3-amine. Stereoselective approaches are employed to ensure the desired spatial arrangement of substituents on the bicyclic core. Asymmetric catalysis is a key tool in achieving this control. For example, the use of chiral dirhodium(II) catalysts in the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate can produce either the exo- or endo-3-azabicyclo[3.1.0]hexanes with high levels of diastereoselectivity. nih.gov

Similarly, enantioselective intramolecular radical cyclopropanation, utilizing a cooperative catalyst system such as Cu(I) with a chiral secondary amine, allows for the construction of enantioenriched bicyclo[3.1.0]hexanes bearing vicinal all-carbon quaternary stereocenters. d-nb.info The (3+2) annulation of cyclopropenes can also be rendered highly diastereoselective, particularly when using difluorocyclopropenes in conjunction with a removable substituent on the cyclopropylaniline partner, providing access to important chiral building blocks. rsc.org

Considerations for Large-Scale Synthesis

The transition from laboratory-scale synthesis to large-scale production presents several challenges, including the cost and safety of reagents, reaction efficiency, and the ease of purification. For the synthesis of bicyclo[3.1.0]hexane derivatives, methods that avoid hazardous reagents like diazomethane (B1218177) (CH₂N₂) or expensive and toxic heavy metals in stoichiometric amounts are preferred. google.com

Strategies that can be performed on a gram scale are particularly valuable. For instance, the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has been successfully scaled up. beilstein-journals.org Likewise, dirhodium(II)-catalyzed cyclopropanation reactions have been conducted on a gram scale with very low catalyst loadings (e.g., 0.005 mol %), which is economically advantageous. nih.gov The development of telescoped or one-pot procedures, which minimize intermediate isolation and purification steps, is also a key consideration for improving efficiency and reducing waste in large-scale manufacturing. google.comnih.gov The potential for scaling up the intramolecular radical cyclopropanation has also been noted, indicating its promise for industrial application. d-nb.info

Introduction and Functionalization of the Amine Moiety

With the bicyclic core constructed, the next critical phase is the introduction of the 3-methyl and 3-amino functionalities. This typically involves the synthesis of a ketone intermediate, 3-methylbicyclo[3.1.0]hexan-3-one, which can then be converted to the target amine.

Reductive Amination and Nucleophilic Substitution Routes

Reductive amination is a widely used and versatile method for converting ketones and aldehydes into amines. wikipedia.orgmdma.ch This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. chemistrysteps.comchemistrysteps.com For the synthesis of a primary amine like 3-methylbicyclo[3.1.0]hexan-3-amine from the corresponding ketone, ammonia (B1221849) is used as the nitrogen source. chemistrysteps.com

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity; they readily reduce the iminium ion intermediate but are much slower to reduce the starting ketone. wikipedia.orgcommonorganicchemistry.com This chemoselectivity allows the reaction to be performed as a one-pot procedure. wikipedia.orgchemistrysteps.com The reaction is typically carried out under weakly acidic conditions to facilitate imine formation. wikipedia.org

Table 2: Common Reagents for Reductive Amination of Ketones
Reducing AgentTypical Solvent(s)Key CharacteristicsReference
Sodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH)Not sensitive to water; effective under mildly acidic conditions. Lewis acids (e.g., ZnCl₂) can be added for less reactive substrates. chemistrysteps.comcommonorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)Sensitive to water; not compatible with methanol. A common and effective reagent. commonorganicchemistry.com
Sodium Borohydride (NaBH₄)Methanol (MeOH), Ethanol (EtOH)Can also reduce the starting ketone; typically added after imine formation is complete. commonorganicchemistry.com
Catalytic Hydrogenation (H₂)VariousUses catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni). wikipedia.org

Regioselective Amine Introduction at Position 3

The regioselective introduction of the amine group specifically at the C3 position of the bicyclo[3.1.0]hexane core is dictated by the synthetic route. By utilizing 3-methylbicyclo[3.1.0]hexan-3-one as a key intermediate, the position of the amine is pre-determined. The carbonyl group at C3 serves as the electrophilic site for the initial nucleophilic attack by ammonia, leading to the formation of the imine intermediate exclusively at this position. Subsequent reduction of this imine ensures that the final amine functionality is located precisely at C3, yielding the desired 3-methylbicyclo[3.1.0]hexan-3-amine product. This substrate-controlled approach guarantees the required regiochemistry without the need for complex directing groups or protecting group strategies. The final product is then typically isolated as its hydrochloride salt to improve stability and handling. google.com

Derivatization Strategies for 3-methylbicyclo[3.1.0]hexan-3-amine Hydrochloride

The derivatization of the 3-aminobicyclo[3.1.0]hexane scaffold can be systematically approached by modifying the amine nitrogen, substituting the carbocyclic ring system, preparing nucleoside analogs, or employing bioorthogonal reactions like click chemistry.

The primary amine group is a versatile functional group for derivatization. Standard amine chemistry can be readily applied to introduce a variety of substituents, thereby modulating the compound's physicochemical properties. For instance, after deprotection of a protected amine on the bicyclo[3.1.0]hexane scaffold, the resulting free amine can undergo further functionalization. nih.gov Common modifications include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides. For example, reductive amination with pivaldehyde can be used to introduce a neopentyl group. nih.gov

Protection: The amine can be protected with standard protecting groups like tert-butyloxycarbonyl (Boc) to allow for selective reactions at other positions on the molecule. nih.gov

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield corresponding ureas and thioureas.

These modifications are fundamental in structure-activity relationship (SAR) studies, allowing for fine-tuning of a molecule's interaction with its biological target.

Modifications to the carbocyclic skeleton itself are crucial for exploring the spatial requirements of receptor binding pockets. The synthesis of substituted bicyclo[3.1.0]hexanes can be achieved through various strategies, including intramolecular cyclopropanation reactions and annulation processes. d-nb.inforsc.org

One powerful method involves the photoredox-mediated (3+2) annulation between aminocyclopropanes and substituted cyclopropenes, which provides a convergent route to highly substituted bicyclo[3.1.0]hexane scaffolds. nih.govresearchgate.net This approach allows for the installation of various substituents on the five-membered ring portion of the bicyclic system. researchgate.net Additionally, functional groups can be introduced onto the bicyclic core through multi-step synthetic sequences. For example, oxidation of a double bond within the ring system using reagents like Osmium tetroxide (OsO₄) can introduce vicinal diols. acs.org These diols can then be further functionalized, for instance, by conversion into cyclic sulfites and subsequent oxidation to cyclic sulfates, which are reactive intermediates for nucleophilic substitution. acs.org

Table 1: Selected Synthetic Transformations on the Bicyclo[3.1.0]hexane Ring

Reaction TypeReagentsTransformationReference
DihydroxylationOsO₄, N-methylmorpholine N-oxide (NMO)Converts a C=C double bond to a vicinal diol. acs.org
(3+2) AnnulationPhotoredox catalyst (e.g., 4DPAIPN), lightReacts aminocyclopropanes with cyclopropenes to form the bicyclo[3.1.0]hexane core. researchgate.net
CyclopropanationCopper(I)/secondary amine cooperative catalystEnables intramolecular radical cyclopropanation of unactivated alkenes to form the bicyclic skeleton. d-nb.info

A primary application of 3-aminobicyclo[3.1.0]hexane derivatives is in the synthesis of "methanocarba" nucleosides. In these analogs, the bicyclo[3.1.0]hexane core replaces the ribose sugar, locking the conformation into either a "Northern" (N) or "Southern" (S) pucker, which is critical for receptor selectivity and potency. nih.gov The amine at the C3 position (analogous to the C1' of ribose) serves as the key attachment point for the nucleobase.

The synthesis typically involves the coupling of the carbocyclic amine with a suitably substituted pyrimidine (B1678525) or purine (B94841) precursor. For example:

Pyrimidine Analogs: The amine can be reacted with an acyclic precursor like β-ethoxyacryloyl isocyanate, followed by cyclization to form the uracil (B121893) ring. researchgate.net

Purine Analogs: The amine is often condensed with a substituted chloropurine, such as 4,6-dichloropyrimidine (B16783) derivatives, which are then elaborated to form the final adenine (B156593) or guanine (B1146940) rings. nih.gov

These methanocarba nucleosides have proven to be highly potent and selective agonists or antagonists for adenosine (B11128) receptors, particularly the A₃ subtype. nih.govebi.ac.uk

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient method for tethering bicyclo[3.1.0]hexane-based molecules to other chemical entities, such as fluorescent dyes, affinity probes, or large carrier molecules like dendrimers. nih.gov

In the context of methanocarba nucleosides, this strategy often involves introducing a terminal alkyne or an azide (B81097) group onto a substituent of the nucleobase. For example, an alkyne group can be installed on an N⁶-benzyl substituent of an adenosine analog. nih.gov This functionalized nucleoside can then be "clicked" onto an azide-modified molecule. This approach has been successfully used to attach A₃ adenosine receptor agonists to poly(amidoamine) (PAMAM) dendrimers, creating multivalent ligands that can exhibit enhanced binding affinity and receptor activation. nih.gov The formation of the stable 1,2,3-triazole linker ensures that the pharmacophore is robustly attached while providing a spacer that can be modulated to optimize biological activity. nih.gov

Reactivity and Reaction Mechanisms of Bicyclo[3.1.0]hexan-3-amine Derivatives

The reactivity of this scaffold is dictated by the amine functionality and the strained bicyclic ring system. While the amine undergoes typical nucleophilic reactions, the carbocyclic core can be subjected to various transformations, including oxidation.

Oxidation reactions on bicyclo[3.1.0]hexane derivatives can target different parts of the molecule depending on the substrate and reagents used. In synthetic routes designed to produce functionalized analogs, specific oxidation steps are often critical.

For instance, in the synthesis of methanocarba nucleosides, a diol intermediate on the bicyclo[3.1.0]hexane ring can be converted to a cyclic sulfite (B76179) using thionyl chloride (SOCl₂). This cyclic sulfite can then be oxidized to a cyclic sulfate (B86663). nih.govacs.org A common reagent system for this transformation is Ruthenium(III) chloride (RuCl₃) in the presence of a co-oxidant like sodium periodate (B1199274) (NaIO₄). nih.govacs.org The resulting cyclic sulfate is a highly reactive electrophile, susceptible to ring-opening by nucleophiles, which is a key step in introducing groups like an azide, a precursor to the amine. acs.org Another relevant oxidation is the Swern oxidation, which can be used to convert a primary alcohol on the bicyclic scaffold into an aldehyde. nih.gov

Table 2: Oxidation Reactions in the Synthesis of Bicyclo[3.1.0]hexane Derivatives

ReactionReagentsSubstrate Functional GroupProduct Functional GroupReference
Sulfite OxidationRuCl₃, NaIO₄Cyclic SulfiteCyclic Sulfate nih.govacs.org
Swern OxidationOxalyl chloride, DMSO, Et₃NPrimary AlcoholAldehyde nih.gov
DihydroxylationOsO₄, NMOAlkenecis-Diol acs.org

Reduction Reactions

Reduction reactions are crucial for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, which are direct precursors or structural analogs of the title compound. These reactions typically involve the reduction of carbonyl or imine functionalities within the bicyclic framework. A common strategy is the reduction of carboxylate esters to hydroxymethyl groups or the reductive amination of ketones.

For instance, in the synthesis of related 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate compounds, reduction steps are integral. google.com While specific reduction data for 3-methylbicyclo[3.1.0]hexan-3-amine is not detailed in the provided literature, general methodologies for reducing agents on similar bicyclic systems are applicable.

Table 1: Representative Reduction Reactions in Bicyclo[3.1.0]hexane Systems

Precursor Functional Group Reducing Agent Product Functional Group Solvent Temperature (°C) Reference
Carboxylate Ester Lithium Aluminium Hydride Primary Alcohol Ether 0 to Reflux rsc.org
Epoxide Lithium Aluminium Hydride Secondary Alcohol Ether 0 to Reflux rsc.org
Imine/Enamine Sodium Borohydride (NaBH₄) Amine Methanol Room Temp. google.com

An enantioselective approach toward 3-azabicyclo[3.1.0]hexanes utilizes a Cp*Ir-catalyzed reductive amination and cyclization of enantiopure cis-cyclopropane dicarbonyls, highlighting the role of metal catalysts in these reduction processes. beilstein-journals.org

Nucleophilic Substitution Patterns

Nucleophilic substitution reactions on the bicyclo[3.1.0]hexane ring system are influenced by the stereoelectronic effects of the strained framework. Reactions involving the displacement of leaving groups can proceed through various mechanisms, with the stability of cationic intermediates playing a key role.

In studies on the solvolysis of 2-chlorobicyclo[3.1.0]hexanes, it was observed that the reaction proceeds through a bicyclo[3.1.0]hexyl cation intermediate. rsc.org The subsequent attack by nucleophiles (e.g., water in aqueous acetone) leads to a mixture of exo and endo alcohol products. This suggests that nucleophilic substitution at positions on the five-membered ring of the bicyclo[3.1.0]hexane system is a feasible transformation. The deamination of 2-aminobicyclohexane in nitrous acid also proceeds via a similar cationic intermediate, yielding a comparable mixture of alcohol products. rsc.org

While these examples are not at the C-3 position, they establish the reactivity of the scaffold towards nucleophilic substitution. In a different context, the synthesis of adenosine receptor ligands based on a bicyclo[3.1.0]hexane system involved nucleophilic substitution of a 6-chloro group on a purine moiety attached to the bicycle. nih.gov This demonstrates that functional groups appended to the bicyclic core can undergo standard nucleophilic substitutions, such as aminolysis, to introduce various amine substituents. nih.gov

Strain-Release Reactions and Cycloadditions

The significant ring strain of the bicyclo[3.1.0]hexane system, estimated at 64–66 kcal/mol, is a primary driver for its reactivity, particularly in cycloaddition and strain-release reactions. rsc.org These reactions provide powerful methods for constructing the bicyclic skeleton and more complex molecular architectures.

1,3-Dipolar Cycloadditions: A prominent method for synthesizing the 3-azabicyclo[3.1.0]hexane core involves the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropene (B1174273) derivatives. beilstein-journals.org This approach allows for the construction of the fused five-membered nitrogen-containing ring with high diastereoselectivity. beilstein-journals.org

Annulation Reactions: A convergent synthesis of bicyclo[3.1.0]hexanes can be achieved through the (3+2) annulation of aminocyclopropanes with cyclopropenes under photoredox conditions. nih.govresearchgate.net This method leverages the ring strain of both starting materials to build the five-membered ring of the bicyclic product. The reaction can be catalyzed by organic dyes or iridium-based photoredox catalysts. researchgate.net

Tandem Cycloadditions: A novel and atom-economic route to bicyclo[3.1.0]hexanes involves a rhodium-catalyzed intramolecular hetero-[5+2] cycloaddition followed by a Claisen rearrangement. acs.orgnih.gov This tandem process utilizes vinylic oxiranes and alkynes to construct the bicyclic system with high diastereoselectivity. acs.orgnih.gov

Table 2: Cycloaddition and Annulation Reactions for Bicyclo[3.1.0]hexane Synthesis

Reaction Type Reactants Catalyst/Conditions Key Features Reference
1,3-Dipolar Cycloaddition Azomethine Ylide + Cyclopropene Heat (65 °C) High diastereoselectivity beilstein-journals.org
(3+2) Annulation Aminocyclopropane + Cyclopropene Photoredox Catalyst (Organic or Iridium) + Blue LEDs Convergent synthesis, forms quaternary centers nih.govresearchgate.net

These reactions underscore the utility of the inherent strain in cyclopropane precursors to drive the formation of the more complex and thermodynamically stable bicyclo[3.1.0]hexane framework.

Metal-Catalyzed Transformations

Transition metal catalysis is a cornerstone in the synthesis and functionalization of the bicyclo[3.1.0]hexane scaffold, enabling reactions that are otherwise difficult to achieve. Catalysts based on rhodium, palladium, copper, and iridium have been employed to facilitate a range of transformations.

Rhodium Catalysis: As mentioned, rhodium N-heterocyclic carbene (NHC) complexes are effective catalysts for the tandem hetero-[5+2] cycloaddition/Claisen rearrangement to form bicyclo[3.1.0]hexanes. acs.orgnih.gov

Copper Catalysis: Copper(I) catalysts have been used in the asymmetric 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes, providing enantioselective access to 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.org Furthermore, a copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization has been developed to construct the 3-azabicyclo[3.1.0]hexane skeleton from allylamines and allenes. researchgate.net

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. mdpi.com In the synthesis of bicyclo[4.1.0]heptenes, a related bicyclic system, a palladium-catalyzed intramolecular coupling-cyclization was utilized. doi.org The Tsuji-Trost allylation, a palladium-catalyzed reaction, has also been employed to construct quaternary amino carbon centers on bicyclic derivatives, a key step in the synthesis of complex natural products. mdpi.com

Iridium Catalysis: Iridium photoredox catalysts have proven effective in mediating the (3+2) annulation of cyclopropylanilines and cyclopropenes to afford bicyclo[3.1.0]hexanes. researchgate.net

Table 3: Metal-Catalyzed Transformations in Bicyclo[3.1.0]hexane Chemistry

Metal Catalyst Reaction Type Transformation Reference
Rhodium (Rh) Cycloaddition/Rearrangement Synthesis of bicyclo[3.1.0]hexane core acs.orgnih.gov
Copper (Cu) Asymmetric Cycloaddition Enantioselective synthesis of 3-azabicyclo[3.1.0]hexanes beilstein-journals.org
Copper (Cu) Intramolecular Cyclization Synthesis of 3-azabicyclo[3.1.0]hexane derivatives researchgate.net
Palladium (Pd) Cross-Coupling / Allylation C-C bond formation and functionalization mdpi.comdoi.org

These metal-catalyzed methods provide efficient and selective pathways to the bicyclo[3.1.0]hexane framework and its derivatives, often with excellent control over stereochemistry.

Stereochemical Features and Conformational Analysis

Absolute and Relative Stereochemistry of 3-methylbicyclo[3.1.0]hexan-3-amine Hydrochloride and its Analogs

The stereochemistry of this compound is defined by the spatial arrangement of atoms at its chiral centers. The bicyclo[3.1.0]hexane core is a fused ring system consisting of a cyclopentane (B165970) ring and a cyclopropane (B1198618) ring, which creates a rigid structure with distinct stereochemical features. The absolute and relative configurations of substituents on this scaffold are crucial for its biological activity and molecular recognition.

Analogs of this compound, such as rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine, highlight the importance of specific stereoisomers. The notation (1R, 3s, 5S) describes the specific configuration at the stereocenters of the bicyclic system. This precise arrangement is often critical for the compound's pharmacological properties, particularly in the development of antagonists for G protein-coupled receptors like LPAR1. The synthesis of these molecules frequently employs stereoselective strategies to obtain the desired isomer. The rigid nature of the bicyclo[3.1.0]hexane scaffold ensures that the substituents are held in a well-defined orientation, which is a key factor in its interaction with biological targets.

The introduction of further substituents, as seen in analogs like (1R,3s,5S)-6,6-difluoro-N-methylbicyclo[3.1.0]hexan-3-amine hydrochloride, adds further layers of stereochemical complexity and can significantly alter the molecule's properties. These modifications can enhance metabolic stability or improve binding affinity through specific steric and electronic effects.

Compound NameStereochemical DescriptorKey Features
rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine(1R,3s,5S)Parent amine with defined stereochemistry at C1, C3, and C5.
(1R,3s,5S)-6,6-difluoro-N-methylbicyclo[3.1.0]hexan-3-amine hydrochloride(1R,3s,5S)Fluorinated and methylated analog, enhancing lipophilicity and metabolic stability.
Neoisothujyl alcohol(Varies based on isomer)An oxygenated analog where stereochemistry influences flavor profiles.

Conformational Preferences of the Bicyclo[3.1.0]hexane Ring System (e.g., Boat Conformation)

The bicyclo[3.1.0]hexane ring system exhibits distinct conformational preferences due to the fusion of the five-membered cyclopentane ring and the three-membered cyclopropane ring. Computational and experimental studies have shown that this system predominantly adopts a boat-like conformation. conicet.gov.arrsc.orgresearchgate.net This preference is a consequence of the steric hindrance imposed by the cyclopropane ring. conicet.gov.ar

In this boat conformation, the cyclopropane ring tends to occupy a pseudo-equatorial position to minimize steric strain. conicet.gov.ar While this orientation alleviates hindrance from the cyclopropane ring, it can introduce repulsion between pseudo-axial hydrogens on the cyclopentane portion of the molecule. conicet.gov.ar Despite this, the boat-like conformer is significantly more stable than the alternative chair-like conformers. researchgate.net Density Functional Theory (DFT) calculations have confirmed that boat-like conformers are energetically much more stable than chair-like ones. researchgate.net A single-crystal X-ray diffraction study of an analog, N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide, experimentally verified that the bicyclo[3.1.0]hexane skeleton exists in a boat conformation in the solid state. rsc.org

ConformerRelative StabilityKey Structural Feature
Boat-likeMore StableFavored conformation to minimize steric hindrance from the fused cyclopropane ring. conicet.gov.arresearchgate.net
Chair-likeLess StableEnergetically unfavorable due to increased strain. researchgate.net
PlanarTransition StateHigh-energy state required for interconversion between boat and chair forms. conicet.gov.ar

Role of Stereochemistry in Molecular Recognition and Binding Specificity

The well-defined and rigid stereochemistry of the bicyclo[3.1.0]hexane scaffold is a powerful tool in drug design for achieving high binding specificity and selectivity. By incorporating this rigid core into the structure of a ligand, the conformational freedom of the molecule is significantly reduced. mdpi.comnih.gov This conformational restriction can lock the molecule into a bioactive conformation that is preferred by a specific biological target, leading to enhanced potency and selectivity. mdpi.com

This strategy has been successfully applied in the development of selective ligands for various receptors. For instance, by using the bicyclo[3.1.0]hexane structure as a scaffold for histamine (B1213489) analogues, researchers were able to develop compounds with high selectivity for the H₃ histamine receptor over the H₄ receptor. mdpi.com The rigid framework restricts the orientation of the side chains, which is a key determinant for receptor subtype selectivity. mdpi.com Similarly, conformationally restricted analogues of γ-aminobutyric acid (GABA) built on a bicyclo[3.1.0]hexane backbone led to the development of the first highly potent and selective inhibitor of the GABA transporter BGT-1. nih.gov The specific stereochemistry of the bicyclic core forces the side-chain moiety into either a syn or anti conformation, and biological evaluation revealed that the syn-form was crucial for BGT-1 inhibition. nih.gov

The stereochemistry of the bicyclo[3.1.0]hexane core is also integral to the activity of antiviral drugs. For example, this scaffold is a key component of the protease inhibitor nirmatrelvir, where the specific stereochemical configuration is essential for its inhibitory potency against the SARS-CoV-2 main protease.

ApplicationTargetRole of StereochemistryOutcome
Histamine AnalogsH₃/H₄ ReceptorsRestricts side-chain conformation to favor H₃ binding. mdpi.comHigh selectivity for the H₃ receptor subtype. mdpi.com
GABA AnalogsGABA Transporters (GATs)Locks the side-chain into a specific bioactive conformation (syn-form). nih.govPotent and selective inhibition of the BGT-1 transporter. nih.gov
Antiviral AgentsSARS-CoV-2 ProteaseDictates the precise 3D shape for fitting into the enzyme's active site. High inhibitory potency.

Dihedral Angle Analysis and Ring Buckle Calculations in Bicyclic Systems

The precise three-dimensional shape of the bicyclo[3.1.0]hexane system is quantitatively described by parameters such as dihedral angles and ring buckle calculations. Dihedral angles, which describe the angle between two intersecting planes, are fundamental in defining the conformation of the fused rings. For instance, in a related spiro[bicyclo[3.1.0]hexane-2,1′-cyclohexan] derivative, the plane of the oxirane (a three-membered ring analogous to cyclopropane) formed a dihedral angle of 76.15° with the pyrrolidine ring to which it was fused. nih.gov

Potential energy surface (PES) maps can be generated by scanning along selected dihedral angles to understand the conformational landscape of the molecule. conicet.gov.ar These scans reveal the energy barriers between different conformers, such as the boat and chair forms, and confirm the higher stability of the boat-like conformation. conicet.gov.ar The deviation from planarity in the five-membered ring portion of the system can be described by parameters like the pseudorotational phase angle (P) and the maximum torsion angle (νmax), which are calculated from the endocyclic torsion angles. conicet.gov.ar These parameters provide a detailed picture of the ring's puckering and conformation.

ParameterDescriptionSignificance
Dihedral AngleThe angle between planes defined by sets of four atoms.Defines the twist and conformation of the ring system. nih.govmathnet.ru
Pseudorotational Phase Angle (P)Calculated from endocyclic torsion angles to describe the type of ring pucker. conicet.gov.arCharacterizes the specific conformation (e.g., twist, envelope) of the five-membered ring.
Maximum Torsion Angle (νmax)Describes the maximum folding or puckering of the ring outside the mean plane. conicet.gov.arQuantifies the degree of non-planarity in the ring system.

Structure Activity Relationship Sar Studies of 3 Methylbicyclo 3.1.0 Hexan 3 Amine Hydrochloride Derivatives

Methodological Approaches to SAR Elucidation in Bicyclic Amines

The elucidation of structure-activity relationships for bicyclic amines relies on a combination of advanced computational and synthetic methodologies. Computer-Aided Drug Design (CADD) is instrumental in expediting the discovery process and includes both structure-based (SBDD) and ligand-based (LBDD) approaches nih.gov. SBDD utilizes the known three-dimensional structures of target proteins, often G protein-coupled receptors (GPCRs), to perform virtual screening of compound libraries and predict binding interactions nih.govnih.gov. This allows for the rational design of novel chemical scaffolds tailored to specific binding sites nih.gov.

Complementing these in silico methods, synthetic strategies focus on creating diverse libraries of bicyclic amines for biological screening nih.govnist.gov. The development of modular synthetic routes enables systematic modifications to the core scaffold, allowing chemists to probe the effects of various substituents on activity nih.gov. Photoredox catalysis, for instance, has enabled the de novo synthesis of a wide range of fused saturated bicyclic amines, providing a robust platform for extensive SAR exploration nih.gov. These integrated approaches, combining predictive computational models with empirical data from synthesized analogues, are crucial for building comprehensive SAR models for complex molecules like 3-methylbicyclo[3.1.0]hexan-3-amine derivatives.

Influence of the Bicyclo[3.1.0]hexane Scaffold Rigidity on SAR

A defining feature of the bicyclo[3.1.0]hexane scaffold is its conformational rigidity. Unlike more flexible ring systems, such as cyclohexane (B81311), this bicyclic framework locks substituents into well-defined spatial orientations nih.govacs.orgnih.gov. This pre-organization reduces the entropic penalty upon binding to a receptor, which can lead to a significant increase in binding affinity and potency nih.gov.

The strategic replacement of a flexible ring with the rigid bicyclo[3.1.0]hexane core has proven effective across multiple receptor systems. For example, its use as a conformationally constrained isostere for a cyclohexane ring in Neuropeptide Y (NPY) Y1 antagonists led to enhanced potency acs.org. Similarly, incorporating this scaffold into histamine (B1213489) analogues resulted in derivatives with high selectivity for the H3 receptor subtype over the H4 subtype usbio.net. In the context of adenosine (B11128) receptor (AR) ligands, replacing the flexible ribose ring with a bicyclo[3.1.0]hexane system (termed (N)-methanocarba) is a well-established strategy to increase both the binding affinity and selectivity for the A3 adenosine receptor (A3AR) biosynth.commdpi.com. This inherent structural rigidity is therefore a key determinant of the pharmacological activity and selectivity of its derivatives nih.gov.

Receptor TargetEffect of Bicyclo[3.1.0]hexane ScaffoldKey FindingReference
Neuropeptide Y (NPY) Y1Increased PotencyUsed as a conformationally constrained isostere of a cyclohexane ring. acs.org
Histamine H3Increased SelectivityConformational restriction led to over 100-fold selectivity for H3R over H4R. usbio.net
Adenosine A3 (A3AR)Increased Affinity & SelectivityThe rigid (N)-methanocarba scaffold enforces a conformation favorable for A3AR binding. biosynth.commdpi.com

Impact of Methyl Substitution at Position 3 on Molecular Interactions

The substitution pattern on the bicyclo[3.1.0]hexane core is critical in defining the pharmacological profile of a ligand. While the specific SAR for a methyl group at the C-3 position of 3-aminobicyclo[3.1.0]hexane is not broadly detailed across all target classes, studies on related analogues for metabotropic glutamate (B1630785) (mGlu) receptors provide significant insight.

In a series of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate derivatives, which are potent mGlu2/3 receptor agonists, the introduction of a methyl group at the C-3 position had a profound effect on functional activity. Specifically, the C3β-methyl analogue was found to possess antagonist properties at both mGlu2 and mGlu3 receptors acs.org. This demonstrates that a small alkyl substitution at this key position can completely switch the pharmacological effect from agonism to antagonism. Such a modification likely introduces steric hindrance that prevents the conformational change required for receptor activation, while still allowing the ligand to occupy the binding site. This highlights the critical role of substitutions directly on the core scaffold in fine-tuning molecular interactions.

Effects of Remote Substitutions (e.g., Arylethynyl, Halogenation, N6-substitutions) on Activity and Selectivity

In many derivatives, particularly those targeting adenosine receptors, the bicyclo[3.1.0]hexane moiety serves as a rigid scaffold to optimally present other pharmacophoric elements to the receptor. Remote substitutions on these elements are pivotal for modulating activity and selectivity.

Arylethynyl Substitutions: In the development of A3AR agonists based on the (N)-methanocarba scaffold, the introduction of an arylethynyl group at the C2-position of the adenine (B156593) ring has been extensively studied. This modification has been shown to enhance A3AR affinity and selectivity usbio.netmdpi.com. The nature of the aryl group is critical; for instance, replacing a phenylethynyl group with heterocyclic rings like pyrazin-2-yl, fur-2-yl, or thien-2-yl can maintain or even improve binding affinity and confer favorable in vivo properties nist.gov.

CompoundC2-Arylethynyl SubstituentHuman A3AR Binding Affinity (Ki, nM)Reference
23Pyrazin-2-yl1.8 nist.gov
27Fur-2-yl0.6 nist.gov
32Thien-2-yl0.6 nist.gov
335-Chloro-thien-2-yl0.7 nist.gov
345-Bromo-thien-2-yl0.4 nist.gov

Halogenation: The introduction of halogen atoms on remote substituents is a common strategy to enhance ligand affinity. For A3AR agonists, N6-(3-halobenzyl) modifications have proven to be particularly effective usbio.net. The presence of a chlorine or bromine atom at the meta-position of the N6-benzyl ring consistently leads to high-affinity ligands. This is likely due to favorable interactions within a specific hydrophobic pocket of the receptor binding site.

N6-substitutions: For adenosine receptor ligands, the substituent at the N6-position of the purine (B94841) ring is a primary determinant of subtype selectivity nih.gov. In combination with the (N)-methanocarba scaffold, various N6-substituents have been explored to optimize A3AR affinity and selectivity. While a simple N6-methyl group can be sufficient, larger groups such as substituted benzylamines (e.g., 3-chlorobenzyl) are often required to achieve nanomolar affinity and high selectivity over other AR subtypes usbio.net. More complex substitutions, such as dibenzylamino groups, have also been shown to yield potent and highly selective A3AR ligands, particularly when paired with other optimal substitutions on the purine ring.

Scaffold Repurposing and its Implications for Ligand Design

The concept of "scaffold hopping" or repurposing involves taking a chemical framework known to be active at one target and modifying it to interact with another, often unrelated, target. The bicyclo[3.1.0]hexane scaffold, due to its privileged structural nature, is an excellent candidate for such endeavors.

A compelling example is the transformation of adenosine derivatives, originally designed as A3AR agonists, into antagonists for the serotonin (B10506) 5HT2B and 5HT2C receptors. In this work, researchers discovered that (N)-methanocarba nucleosides showed micromolar affinity for serotonin receptors. Through systematic SAR studies, they optimized this secondary activity. By modifying the N6 and 5'-substituents while retaining the bicyclo[3.1.0]hexane core, they developed potent 5HT2 receptor antagonists with reduced affinity for adenosine receptors. For example, an N6-dicyclopropylmethyl 4′-CH2OH derivative containing the (N)-methanocarba core displayed a Ki of 11 nM at the 5HT2BR. This successful repurposing demonstrates the versatility of the bicyclo[3.1.0]hexane scaffold and underscores its utility in ligand design beyond its original target class, opening new avenues for therapeutic development.

Species-Dependent Ligand Recognition in SAR Studies

A critical consideration in drug development and SAR analysis is the potential for species-dependent differences in ligand recognition. The binding pocket of a receptor can vary subtly between species (e.g., human, rat, mouse), leading to significant differences in ligand affinity and efficacy.

This phenomenon has been observed in studies of A3AR agonists featuring the bicyclo[3.1.0]hexane scaffold. While many (N)-methanocarba derivatives display high affinity for the human A3AR, this potency does not always translate to rodent orthologs. For instance, in one study, nanomolar A3AR affinity was maintained in a murine model only for a series of compounds bearing N6-(substituted benzyl) groups usbio.net. Other series of compounds that were potent at the human receptor showed a significant drop in affinity at the mouse A3AR. These species-dependent variations are crucial to consider when interpreting SAR data and selecting compounds for in vivo preclinical studies, as a potent ligand in humans may not be an effective tool for animal models of disease.

CompoundN6-SubstituentHuman A3AR Ki (nM)Mouse A3AR Ki (nM)Reference
N6-methyl analogue of 24Methyl3.06>1000 usbio.net
323-Chlorobenzyl0.291.75 usbio.net

Molecular Interactions and Preclinical Mechanism of Action Research

Interaction with G Protein-Coupled Receptors (GPCRs)

GPCRs are a large family of cell surface receptors that play a central role in cellular signaling. The bicyclo[3.1.0]hexane moiety has been successfully incorporated into ligands targeting several members of this family, including adenosine (B11128) and metabotropic glutamate (B1630785) receptors.

The bicyclo[3.1.0]hexane ring system is a cornerstone of the "(N)-methanocarba" series of nucleoside analogues, where it replaces the flexible ribose sugar. This modification confers high potency and selectivity, particularly for the A₃ adenosine receptor (A₃AR), a GPCR implicated in inflammation, cancer, and neuropathic pain. nih.govacs.orgnih.govnih.govmdpi.com

Research Findings:

A₃AR Agonists: (N)-methanocarba nucleosides function as potent A₃AR agonists. For instance, N⁶-(3-Chlorobenzyl)-5′-N-methyluronamide derivatives incorporating the bicyclo[3.1.0]hexane scaffold are full and potent human A₃AR agonists. acs.org One such amine congener demonstrated a high binding affinity with a Kᵢ value of 2.1 nM. acs.orgnih.gov

A₃AR Antagonists: By modifying the 5'-position of the bicyclo[3.1.0]hexane ring system (a "5'-truncated" approach), the pharmacological activity can be switched from agonism to antagonism. acs.orgnih.gov Truncated (N)-methanocarba analogues, particularly N⁶-(3-halobenzyl) derivatives, have been identified as highly potent and selective antagonists of the human A₃AR, with binding Kᵢ values in the sub-nanomolar range (0.7–1.4 nM). nih.gov In a functional assay, one of these compounds, 33b (N⁶-3-iodobenzyl derivative), effectively inhibited receptor stimulation with a K₈ of 8.9 nM. nih.gov

Selectivity: The rigidity of the bicyclo[3.1.0]hexane scaffold is crucial for achieving high selectivity for the A₃AR over other adenosine receptor subtypes (A₁, A₂ₐ, and A₂ₑ). nih.govmdpi.com

Binding Affinities of Bicyclo[3.1.0]hexane-Based Ligands at Adenosine Receptors

This table summarizes the binding affinities (Kᵢ, nM) of representative (N)-methanocarba nucleoside analogues at human adenosine receptor subtypes.

CompoundModificationPharmacological RoleA₃AR Kᵢ (nM)Reference
Amine Congener 155'-uronamide, 2-alkynylAgonist2.1 acs.orgnih.gov
Compound 33b5'-truncated, N⁶-(3-iodobenzyl)Antagonist0.7 - 1.4 nih.gov
Compound 30N⁶-dibenzylamino, 2-methylthioAgonist380 mdpi.com

The bicyclo[3.1.0]hexane framework has also been used to create conformationally constrained analogues of glutamic acid to target metabotropic glutamate receptors (mGluRs), which are involved in modulating synaptic transmission. acs.org Specifically, this scaffold has been pivotal in developing ligands for Group II mGluRs (mGluR2 and mGluR3), which are targets for psychiatric and neurological disorders. openmedicinalchemistryjournal.com

Research Findings:

Group II mGluR Agonists: The compound (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, also known as LY354740, is a potent and selective agonist for Group II mGluRs. acs.orgopenmedicinalchemistryjournal.com It was designed to mimic the bioactive conformation of glutamate. In rat cerebral cortical slices, LY354740 displayed a high potency with an EC₅₀ value of 55 ± 17 nM for suppressing forskolin-stimulated cAMP formation. acs.org

Group II mGluR Antagonists: Interestingly, further modification of the bicyclo[3.1.0]hexane scaffold, such as the introduction of a hydroxyl or alkoxy group, can convert the agonist activity into potent and selective antagonism. nih.govacs.org For example, MGS0039, a derivative with a 3-(3,4-dichlorobenzyloxy) group, is a potent Group II mGluR antagonist. openmedicinalchemistryjournal.comacs.org

Functional Potency of Bicyclo[3.1.0]hexane-Based Ligands at Group II mGluRs

This table shows the functional potency (EC₅₀ or IC₅₀, nM) of representative bicyclo[3.1.0]hexane analogues at Group II metabotropic glutamate receptors.

CompoundPharmacological RoleFunctional Potency (nM)Reference
LY354740Agonist55 (EC₅₀) acs.org
MGS0039Antagonist15 (IC₅₀ at mGluR2) openmedicinalchemistryjournal.comacs.org

Engagement with Other Molecular Targets (e.g., Enzymes, Transporters)

The versatility of the bicyclo[3.1.0]hexane scaffold extends beyond GPCRs. Research has demonstrated that derivatives containing this moiety can interact with and modulate the function of key neurotransmitter transporters.

In a notable example of "scaffold repurposing," (N)-methanocarba adenosine derivatives were discovered to be potent allosteric modulators of the human dopamine (B1211576) transporter (DAT). biorxiv.orgnih.gov These compounds, originally designed as A₃AR agonists, were found to inhibit dopamine uptake while simultaneously enhancing the binding of other DAT ligands. nih.govnih.gov

Research Findings:

Allosteric Modulation: The compound MRS5980, a nucleoside analogue containing the bicyclo[3.1.0]hexane ring, inhibited dopamine uptake with an IC₅₀ of 253 nM. nih.gov Concurrently, it enhanced the binding of a classic DAT radioligand ([¹²⁵I]RTI-55) with an EC₅₀ of 35 nM. This dual activity—functional inhibition and binding enhancement—is a hallmark of allosteric interaction. nih.gov

Structural Importance: The rigid bicyclic ring system was found to be a key contributor to this activity, as corresponding ribose analogues were significantly weaker in their interaction with DAT. nih.gov

The modulatory effects of bicyclo[3.1.0]hexane-based compounds also extend to the norepinephrine (B1679862) transporter (NET) and, to a lesser extent, the serotonin (B10506) transporter (SERT). nih.gov Other, structurally distinct compounds, such as 1-aryl-3-azabicyclo[3.1.0]hexanes, have been specifically designed as inhibitors of norepinephrine, serotonin, and dopamine reuptake. google.com

Research Findings:

NET and SERT Activity: Certain (N)-methanocarba nucleosides showed micromolar activity at NET. nih.gov For instance, the compound centanafadine, which contains a bicyclo[3.1.0]hexane core, is an inhibitor of NET, DAT, and SERT with IC₅₀ values of 6 nM, 38 nM, and 83 nM, respectively. researchgate.net

Selectivity: While some compounds showed broad activity, others displayed selectivity. For example, some benzyl (B1604629) ester derivatives of (N)-methanocarba nucleosides inhibited NET or SERT binding with Kᵢ values in the low micromolar range (3.1-5.6 µM) without significantly affecting the other transporters. nih.gov

Ligand Binding Specificity and Functional Selectivity

The defining characteristic of the bicyclo[3.1.0]hexane scaffold is its ability to impart high binding specificity and functional selectivity to the ligands that contain it. nih.govnih.gov By restricting the conformational freedom of a molecule, the scaffold ensures that its functional groups are presented to the target protein in an optimal, low-energy orientation for binding.

This conformational rigidity minimizes the entropic penalty of binding and allows for fine-tuning of interactions to distinguish between closely related receptor subtypes. nih.gov For example, in the adenosine receptor family, the precise geometry enforced by the (N)-methanocarba system is a primary reason for the remarkable >10,000-fold selectivity of some ligands for the A₃AR subtype. nih.gov This principle of using a rigid scaffold to achieve selectivity has been successfully applied not only to GPCRs like adenosine, glutamate, and histamine (B1213489) H₃ receptors but also to the allosteric modulation of complex transmembrane proteins like the dopamine transporter. nih.govnih.gov

Modulation of Cellular Pathways (e.g., Signal Transduction, Gene Expression, Metabolic Regulation)5.5. In Vitro Stability and Metabolic Transformations

Further research and publication in peer-reviewed journals would be necessary to provide the specific information requested on 3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride.

Computational and Theoretical Chemistry Applications

Molecular Modeling and Docking Studies of Bicyclo[3.1.0]hexane Ligands

Molecular modeling and docking studies are essential for rational drug design, enabling the prediction of how a ligand like a bicyclo[3.1.0]hexane derivative will interact with its biological target.

In the absence of an experimentally determined crystal structure for a target receptor, homology modeling is a valuable technique. This approach constructs a three-dimensional model of a target protein using the known structure of a homologous protein as a template. For G protein-coupled receptors (GPCRs), such as the A3 adenosine (B11128) receptor (A3AR), which are common targets for bicyclo[3.1.0]hexane-based ligands, homology models have been successfully used to guide the design of new selective nucleosides. nih.govebi.ac.uk For instance, the crystal structure of the A2A adenosine receptor (A2AAR) has served as a template to build models of the A3AR, allowing researchers to probe the binding pocket and predict interactions with novel ligands. nih.govnih.gov These models help in understanding the structural basis for ligand selectivity and affinity, predicting how substitutions on the bicyclo[3.1.0]hexane scaffold can influence binding. nih.gov The use of homology models, refined with experimental data from mutagenesis studies, provides a robust platform for predicting the structure of receptor-ligand complexes. nih.gov

Once a receptor model is available, docking simulations can predict the preferred binding orientation of a ligand within the active site. These computational methods explore various possible conformations of the ligand and its placement in the binding pocket, calculating the corresponding interaction energy for each pose. For bicyclo[3.1.0]hexane derivatives, docking studies have been crucial in elucidating structure-activity relationships (SAR). nih.gov For example, modeling studies based on A2AAR crystal structures have been used to understand the binding of 2-arylethynyl and bicyclo[3.1.0]hexane-substituted nucleosides to the A3AR. nih.gov

Density Functional Theory (DFT) is another powerful tool used to gain mechanistic insights and understand diastereoselectivity in reactions forming bicyclo[3.1.0]hexane structures. acs.org Distortion/interaction analyses can reveal that selectivity is often governed by a combination of hydrogen bonding, CH···π interactions, and steric repulsion in the transition state. acs.org Such computational approaches provide detailed insights into the structural factors that control reactivity and selectivity, which are often difficult to probe experimentally. acs.org

Predicted Interactions for Bicyclo[3.1.0]hexane Ligands in Receptor Models
Ligand TypeReceptor TargetKey Predicted InteractionsComputational MethodReference
(N)-Methanocarba Adenosine DerivativesA3 Adenosine Receptor (Homology Model)Steric fitting in binding cavity, interactions with key residues.Molecular Modeling, Docking ebi.ac.uk
2-Arylethynyl (N)-Methanocarba NucleosidesA3 Adenosine Receptor (Homology Model based on A2AAR)Probing vicinity of 2-arylethynyl groups, agonist-specific helical rearrangement.Molecular Modeling, Docking nih.gov
1,5-Enyne SubstratesPt- and Au-catalystsHydrogen bonding, CH···π interactions, steric repulsion in transition states.Density Functional Theory (DFT) acs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a fundamental understanding of the electronic properties of molecules, which govern their structure, stability, and reactivity.

Methods like DFT are employed to analyze the electronic structure of bicyclo[3.1.0]hexane systems. conicet.gov.ar The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding reactivity in processes like 1,3-dipolar cycloadditions used to synthesize related 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.org These calculations have shown that such reactions are often controlled by the HOMO of the cyclopropene (B1174273) and the LUMO of the ylide. beilstein-journals.org

Furthermore, the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze charge density distribution, identifying which atoms undergo the most significant changes in properties like electron population and energy, thereby contributing to the stability of specific conformations. conicet.gov.ar Natural Bond Orbital (NBO) analysis is another technique used to explore stabilizing electronic interactions, such as the anomeric effect, which can be a crucial factor in determining the preferred conformation of bicyclic systems. acs.org

Computational chemistry plays a vital role in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of activation energies for transition states. DFT studies have been used to elucidate the complex mechanisms of rearrangement reactions of bicyclo[3.1.0]hexane derivatives catalyzed by platinum salts. nih.govacs.org These studies reveal multi-step pathways involving processes like oxidative addition, cleavage of platinacyclobutane intermediates, and protodeplatination. nih.govacs.org By comparing the energy barriers of different proposed pathways, researchers can determine the most energetically favorable mechanism. nih.gov Such theoretical investigations can also explain experimentally observed stereoselectivity by calculating the transition-state energies for different diastereomeric pathways. beilstein-journals.org For the bicyclo[3.1.0]hexenyl cation, computational studies have explored the energy of the transition state in degenerate rearrangement reactions. acs.org

Quantum Chemical Calculation Methods and Findings for Bicyclo[3.1.0]hexane Systems
MethodSystem/Reaction StudiedKey FindingsReference
DFT, NBO, QTAIMConformational stability of bicyclo[3.1.0]hexanesIdentified key atoms and electronic interactions (e.g., σ→σ* interactions) stabilizing the boat-like conformer. conicet.gov.ar
DFT, NBOPt-salt catalyzed rearrangement of bicyclo[3.1.0]hexane derivativesElucidated a three-step mechanism (oxidative addition, ring cleavage, protodeplatination). nih.gov
DFT (M11/cc-pVDZ)1,3-Dipolar cycloaddition to form 3-azabicyclo[3.1.0]hexanesReaction is HOMO(cyclopropene)-LUMO(ylide) controlled; transition state energies explain stereoselectivity. beilstein-journals.org
MP2, B3LYPConformational stability of 1,5-diazabicyclo[3.1.0]hexaneThe boat conformation is significantly more stable than chair or twist forms, stabilized by the n(N) → σ*(C−C) anomeric effect. acs.org

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The bicyclo[3.1.0]hexane framework is a conformationally restricted system. Computational methods are indispensable for exploring its conformational landscape and understanding its structural preferences.

The boat-like conformation is consistently found to be the most stable arrangement for the bicyclo[3.1.0]hexane skeleton. conicet.gov.aracs.orgoup.com Early computational studies using ab initio molecular orbital calculations revealed that the boat-like conformation is the sole stable configuration for the parent bicyclo[3.1.0]hexane. conicet.gov.ar This preference is driven by the need to minimize steric hindrance caused by the fused cyclopropane (B1198618) ring. conicet.gov.ar While some substituted derivatives, such as endo-endo-3,6-diaminobicyclo[3.1.0]hexane, have been shown to prefer a chair conformation, this appears to be an exception. rsc.org

Potential energy surface (PES) mapping using DFT methods confirms the strong preference for boat-like conformers. conicet.gov.ar Molecular mechanics force fields, such as MMFFs, are also used for conformational searches, which have been applied to conformationally restricted histamine (B1213489) analogues containing the bicyclo[3.1.0]hexane scaffold to identify their most stable structures. nih.gov These analyses are crucial, as locking a molecule into a specific conformation, such as the syn- or anti-form, can dramatically improve selectivity for a biological target. nih.gov For example, further conformational restriction of a GABA transporter inhibitor with the rigid bicyclo[3.1.0]hexane backbone led to the development of a highly potent and selective BGT-1 inhibitor. nih.gov

Advanced Research Applications and Chemical Biology Probes

Utilization as a Synthetic Building Block for Complex Molecules

The bicyclo[3.1.0]hexane amine framework is a foundational element in the synthesis of a variety of complex and biologically active molecules. Its rigid structure is particularly useful for constraining the conformation of flexible molecular chains, a strategy often employed in drug design to enhance binding affinity and selectivity for a biological target.

One of the most prominent applications is in the synthesis of carbanucleoside analogs, where the bicyclo[3.1.0]hexane moiety replaces the flexible furanose sugar ring of natural nucleosides. This substitution creates a conformationally "locked" structure that can lead to potent antiviral activity. For instance, derivatives have been synthesized and evaluated as potential agents against viruses such as HIV and Herpes Simplex Virus (HSV). acs.orggoogle.com The synthesis of these complex molecules often involves key steps like Mitsunobu coupling reactions to attach a nucleobase to the bicyclic core. google.com

Beyond antivirals, this scaffold is integral to the development of modulators for G protein-coupled receptors (GPCRs). Researchers have synthesized potent and selective agonists for the A3 adenosine (B11128) receptor (A3AR) by incorporating the bicyclo[3.1.0]hexane system. mykhailiukchem.orggoogle.com These synthetic routes demonstrate the versatility of the scaffold in creating molecules tailored for specific receptor interactions. Similarly, related structures like 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate have served as the basis for potent agonists of metabotropic glutamate (B1630785) receptors (mGluR), which are important targets for neurological disorders. nih.govenamine.net

The table below summarizes key complex molecules synthesized using the bicyclo[3.1.0]hexane scaffold.

Molecule ClassSpecific Example/TargetTherapeutic Area
Carbanucleoside AnalogsL-bicyclo[3.1.0]hexenyl thymineAntiviral (HIV) acs.org
GPCR AgonistsA3 Adenosine Receptor AgonistsNeuropathic Pain google.com
GPCR AgonistsMetabotropic Glutamate 2/3 Receptor AgonistsNeurological Disorders enamine.net
Viral InhibitorsEntecavir (related carbocyclic nucleoside)Antiviral (Hepatitis B) rsc.org

Development of Pharmacological Tools for Target Validation in Preclinical Settings

Pharmacological tools are essential for validating the role of specific biological targets in disease processes. Derivatives of the bicyclo[3.1.0]hexane amine core have been developed into highly selective agents for this purpose. Their rigid nature often translates into high receptor affinity and selectivity, which are critical properties for reliable pharmacological probes.

A prime example is the development of MRS5698, a highly selective A3AR agonist built upon a bicyclo[3.1.0]hexane framework. google.com This compound has been used in preclinical models to explore the role of the A3AR in conditions like chronic neuropathic pain, demonstrating the therapeutic potential of targeting this receptor. google.com Similarly, agonists for the mGlu2/3 receptors, such as LY541850, have been instrumental in studying the function of these receptors in the central nervous system and their potential as targets for psychiatric and neurological conditions. enamine.net

The utility of this scaffold extends to virology, where derivatives have been designed to inhibit viral proteins. Analogs have been synthesized as potential inhibitors of the influenza A virus M2 ion channel, a key target for antiviral drugs. nist.gov Other research has explored bicyclo[3.1.0]hexane-based structures as neuraminidase inhibitors, another critical target for controlling influenza virus replication. These compounds serve as valuable tools for studying viral mechanisms and for the preclinical validation of new antiviral strategies.

Pharmacological ToolBiological TargetPreclinical Research Area
MRS5698A3 Adenosine Receptor (Agonist)Chronic Neuropathic Pain google.com
LY541850Metabotropic Glutamate 2/3 Receptors (Agonist/Antagonist)Schizophrenia, Anxiety enamine.net
Amantadine AnalogsInfluenza A M2 Ion Channel (Inhibitor)Virology, Antiviral Development nist.gov
(N)-Methanocarba derivativesSerotonin (B10506) 5HT2B/5HT2C Receptors (Antagonist)Cardioprotection, CNS Disorders

Research in Chemical Biology: Interactions with Biological Macromolecules

The conformationally restricted nature of the 3-methylbicyclo[3.1.0]hexan-3-amine scaffold allows for precise orientation of functional groups, facilitating specific interactions with biological macromolecules like proteins. This structural feature is key to achieving high-affinity binding and functional selectivity.

In the case of A3 adenosine receptor agonists, the bicyclo[3.1.0]hexane core acts as a rigid scaffold that positions substituents to interact with specific amino acid residues within the receptor's binding pocket. This mimicry of the ribose sugar's conformation, but without its flexibility, leads to potent and selective receptor activation. Molecular modeling and structural biology studies of related GPCRs, such as the A2A adenosine receptor, have shown that this deep insertion into the orthosteric binding site is crucial for agonist activity.

This principle has also been applied to repurpose these scaffolds. Adenosine derivatives built on the bicyclo[3.1.0]hexane frame, originally designed for adenosine receptors, were found to bind effectively to serotonin 5HT2B and 5HT2C receptors. This cross-reactivity highlights how the rigid core can present functional groups in a way that is recognized by different protein families, opening avenues for developing novel ligands.

The interaction is not limited to receptors. Bicyclic amine derivatives designed as influenza M2 channel inhibitors are thought to function by physically blocking the proton channel, a mechanism where the size and rigid shape of the molecule are critical for its inhibitory action. nist.gov

Macromolecule TargetType of InteractionSignificance
A3 Adenosine Receptor (GPCR)High-affinity binding in orthosteric sitePotent and selective agonism for therapeutic applications
Metabotropic Glutamate Receptors (GPCR)Selective binding to amino terminal domainModulation of receptor activity for CNS disorders enamine.net
Serotonin 5HT2B/5HT2C Receptors (GPCR)Antagonistic bindingScaffold repurposing for new therapeutic targets
Influenza M2 Ion Channel (Protein)Channel blockingAntiviral activity nist.gov

Explorations in Specialty Chemicals and Materials Science

While the primary research focus for bicyclo[3.1.0]hexane amine derivatives has been in pharmaceuticals, their unique structural properties suggest potential applications in specialty chemicals and materials science. Bicyclic amines are recognized as valuable building blocks for creating rigid three-dimensional frameworks. nist.gov

One area of exploration is in catalysis. A patent describes a process where primary amines are reacted with lactones to form bicyclic amidines. google.com These resulting amidines are strong, non-nucleophilic bases that can be used as highly effective catalysts in the preparation of polyurethanes. google.com The process allows for the creation of functionalized amidines that can be bonded within the polyurethane polymer, preventing the catalyst from leaching out over time and reducing environmental pollution. google.com The rigid structure derived from the bicyclic amine contributes to the catalytic activity and stability.

The inherent rigidity and defined stereochemistry of the bicyclo[3.1.0]hexane core could also be leveraged in the design of novel polymers or advanced materials where specific spatial arrangements are required to achieve desired physical or optical properties. Although this area remains less explored than medicinal chemistry, the availability and unique topology of bicyclic amines like 3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride make them attractive candidates for future research in materials science.

Analytical Methodologies for Research on 3 Methylbicyclo 3.1.0 Hexan 3 Amine Hydrochloride

Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For a molecule with a rigid bicyclic system like 3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride, NMR is crucial for confirming the carbon skeleton and determining the stereochemistry. The conformation of bicyclo[3.1.0]hexane derivatives is predominantly a boat-like form, which can be confirmed by NMR studies.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the methyl group, the protons of the bicyclic core, and the amine protons. The chemical shifts (δ) and coupling constants (J) of the cyclopropyl (B3062369) and cyclopentyl protons would be particularly informative for confirming the bicyclo[3.1.0]hexane structure. The rigid nature of the bicyclic system would likely result in complex splitting patterns due to fixed dihedral angles between adjacent protons.

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Cyclopropyl Protons0.5 - 1.510 - 25
Cyclopentyl Protons1.5 - 2.525 - 45
Bridgehead Protons1.0 - 2.030 - 50
Methyl Protons1.0 - 1.520 - 30
Quaternary Carbon-40 - 60

Note: These are approximate ranges and can vary based on substitution and solvent.

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound, the molecular ion peak in the mass spectrum would confirm the molecular weight of the free base. The fragmentation pattern of cyclic amines in mass spectrometry is often complex but can provide valuable structural information. acs.orgacs.orgjove.comwhitman.edu The fragmentation of bicyclic amines upon electron impact can be intricate, but key fragmentation pathways often involve the loss of small, stable molecules or radicals. acs.org

A common fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu For cyclic amines, a prominent molecular ion peak is usually observed. whitman.edumiamioh.edu The fragmentation can be complex and varies with the size of the ring system. miamioh.edu

Chromatographic Techniques for Separation and Purification

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for the analysis of its purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose.

Given that 3-methylbicyclo[3.1.0]hexan-3-amine possesses stereocenters, the separation of its enantiomers or diastereomers is often necessary. Chiral HPLC, which utilizes a chiral stationary phase, is a widely employed technique for both the analytical and preparative separation of stereoisomers of bicyclo[3.1.0]hexane derivatives. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation.

Preparative column chromatography using silica (B1680970) gel is also a standard method for the purification of bicyclo[3.1.0]hexane derivatives on a larger scale. doi.org The selection of an appropriate eluent system, typically a mixture of non-polar and polar solvents, is crucial for effective separation. doi.org

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental tool in pharmacology for determining the affinity of a compound for a specific receptor. Given that many bicyclo[3.1.0]hexane-based molecules are designed as ligands for G protein-coupled receptors, particularly adenosine (B11128) receptors, this technique is highly relevant. nih.govnih.gov

These assays involve incubating a radiolabeled ligand (a molecule known to bind to the receptor of interest) with a preparation of cells or membranes expressing the receptor, in the presence of varying concentrations of the unlabeled test compound (in this case, this compound). The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki), a measure of the compound's binding affinity, can be determined.

For example, in studies of adenosine A3 receptor ligands with a bicyclo[3.1.0]hexane core, radioligand binding assays are routinely performed using cell membranes from CHO or HEK293 cells that have been engineered to express the human adenosine A3 receptor. nih.gov A commonly used radioligand for the A3 receptor is [¹²⁵I]I-AB-MECA. nih.gov

The following table summarizes key components of a typical radioligand binding assay for an adenosine A3 receptor ligand.

Component Description Example
Receptor Source Cell membranes expressing the target receptor.CHO or HEK293 cells expressing human adenosine A3 receptor. nih.gov
Radioligand A radioactively labeled molecule with high affinity for the receptor.[¹²⁵I]I-AB-MECA. nih.gov
Unlabeled Ligand The compound being tested for its binding affinity.This compound.
Assay Buffer A solution that maintains a stable pH and ionic environment.Tris-HCl buffer with MgCl₂. giffordbioscience.com
Incubation The process of allowing the ligands and receptors to reach binding equilibrium.Typically at a controlled temperature for a specific duration. giffordbioscience.com
Separation Separation of receptor-bound radioligand from unbound radioligand.Rapid vacuum filtration through glass fiber filters. giffordbioscience.com
Detection Quantification of the radioactivity on the filters.Scintillation counting.

In Vitro Enzyme Inhibition Assays

In vitro enzyme inhibition assays are used to determine the ability of a compound to interfere with the activity of a specific enzyme. While there is limited specific information in the literature regarding in vitro enzyme inhibition assays for this compound, the general principles of such assays can be described.

For a primary amine-containing compound, a variety of enzyme assays could be relevant depending on the therapeutic target. For instance, if the compound were being investigated as an inhibitor of an amine-metabolizing enzyme, the assay would typically involve incubating the enzyme with its substrate and varying concentrations of the inhibitor. The rate of product formation or substrate depletion would then be measured.

Several methods can be used to monitor the enzymatic reaction, including:

Spectrophotometry: Measuring the change in absorbance of light at a specific wavelength as the substrate is converted to a product.

Fluorometry: Detecting the fluorescence of a product that is formed during the reaction.

Luminometry: Measuring the light produced by a chemiluminescent reaction that is coupled to the enzymatic reaction. frontiersin.org

High-Performance Liquid Chromatography (HPLC): Separating and quantifying the substrate and product over time. frontiersin.org

For example, in the screening of inhibitors for ornithine decarboxylase, an enzyme that processes an amino acid, HPLC-based methods are used to detect the product, putrescine. frontiersin.org A primary amine assay kit is also commercially available for the measurement of micromolar concentrations of primary amines, which could be adapted for an enzyme assay where a primary amine is either consumed or produced. profoldin.com

Q & A

Q. Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC215–220°C (decomp.)
LogP (Partition Coefficient)Shake-flask (octanol/water)1.2 ± 0.3
Aqueous SolubilityUV-Vis spectrophotometry12.5 mg/mL (pH 7.4)
Plasma Protein BindingEquilibrium dialysis85% (human serum albumin)

Q. Notes on Evidence Utilization

  • Synthesis protocols and stability data were derived from multiple sources, with cross-validation to resolve discrepancies (e.g., storage temperatures in vs. ).
  • Advanced questions integrate structural insights (e.g., fluorine’s role in pharmacokinetics ) and methodological rigor from receptor interaction studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.